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Compound of Interest

Compound Name: Basic Red 46

CAS No.: 12221-69-1

Cat. No.: B079570

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Basic Red 46 is a cationic azo dye with fluorescent properties, making it a potential candidate

for staining negatively charged components within cells, such as the nucleic acids in the

nucleus.[1] Its positive charge facilitates interaction with the phosphate backbone of DNA. This

document provides a detailed, generalized protocol for the use of Basic Red 46 as a nuclear

stain for both fixed and live cells. It is important to note that while the physicochemical

properties of Basic Red 46 suggest its utility as a nuclear stain, established and validated

protocols for this specific application are not widely available in the scientific literature.

Therefore, the following protocols are based on the general principles of cell staining with

cationic dyes and will likely require optimization for specific cell types and experimental

conditions.

Physicochemical and Fluorescent Properties of
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A summary of the known quantitative data for Basic Red 46 is presented in the table below.

Researchers should be aware that critical data for fluorescence microscopy, such as the

precise excitation and emission maxima, quantum yield, and photostability, are not well-

documented in the literature and would need to be determined empirically.

Property Value Reference

Chemical Formula C₁₈H₂₁BrN₆ [2][3]

Molecular Weight 401.3 g/mol [3]

Appearance Dark red powder [3][4]

Solubility in Water (at 30°C) 80 g/L [2][4]

Maximum Absorbance (λmax) ~530 nm [1]

Excitation Maximum (λex)

Not well documented; likely

near the absorbance

maximum.

Emission Maximum (λem) Not well documented.

Quantum Yield Not documented.

Photostability

Not well documented for

microscopy applications. Azo

dyes can be susceptible to

photobleaching.[5][6][7][8]

Storage
Store at 2-8°C, protected from

light and moisture.
[9]

Experimental Protocols
1. Generalized Protocol for Staining Fixed Cells

This protocol is designed for staining the nuclei of cells that have been previously fixed and

permeabilized.

Materials:
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Basic Red 46 (powder)

Phosphate-Buffered Saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO) or distilled water for stock solution

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

Mounting medium

Coverslips

Fluorescence microscope

Procedure:

Cell Culture and Fixation:

Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

Aspirate the culture medium and wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

[10][11][12]

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room

temperature.[10][11] This step is crucial for allowing the dye to access the nucleus.

Wash the cells three times with PBS for 5 minutes each.

Staining:

Prepare a 1 mM stock solution of Basic Red 46 in DMSO or water.
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Dilute the stock solution in PBS to a working concentration. Note: An optimal starting

concentration should be determined empirically, but a range of 1-10 µM can be tested.

Incubate the cells with the Basic Red 46 staining solution for 15-30 minutes at room

temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the stained nuclei using a fluorescence microscope with a filter set appropriate for

the excitation and emission wavelengths of Basic Red 46 (to be determined empirically,

but start with a rhodamine or similar red filter set).

Workflow for Staining Fixed Cells with Basic Red 46
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Workflow for Staining Fixed Cells
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Caption: A generalized workflow for staining the nuclei of fixed and permeabilized cells using

Basic Red 46.

2. Generalized Protocol for Staining Live Cells

This protocol is for staining the nuclei of living cells. The cytotoxicity of Basic Red 46 must be

considered, and the concentration and incubation time should be minimized to reduce potential

toxic effects.

Materials:

Basic Red 46 (powder)

Cell culture medium

DMSO or distilled water for stock solution

Live-cell imaging compatible plates or dishes

Fluorescence microscope with live-cell imaging capabilities

Procedure:

Cell Culture:

Culture cells in live-cell imaging compatible plates or dishes to the desired confluency.

Staining:

Prepare a 1 mM stock solution of Basic Red 46 in sterile DMSO or water.

Dilute the stock solution directly into pre-warmed cell culture medium to the desired

working concentration. Note: A lower concentration range (e.g., 0.1-1 µM) should be tested

to minimize cytotoxicity.

Replace the existing culture medium with the medium containing Basic Red 46.

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
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Washing and Imaging:

Aspirate the staining medium and wash the cells twice with pre-warmed culture medium.

Add fresh, pre-warmed culture medium to the cells.

Image the cells immediately using a fluorescence microscope equipped with a live-cell

imaging chamber.

Workflow for Staining Live Cells with Basic Red 46
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Caption: A generalized workflow for staining the nuclei of live cells with Basic Red 46.

3. Protocol for Determining Cytotoxicity of Basic Red 46

To establish a suitable concentration for live-cell imaging and to understand the potential toxic

effects of Basic Red 46, a cytotoxicity assay is recommended. The Neutral Red uptake assay

is a suitable method.[13][14][15][16]

Materials:

Cell line of interest

96-well tissue culture plates

Basic Red 46

Cell culture medium

Neutral Red solution

Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

Plate reader

Procedure:

Cell Seeding:

Seed cells into a 96-well plate at a density that will ensure they are in the exponential

growth phase at the time of the assay.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare a serial dilution of Basic Red 46 in cell culture medium.

Remove the medium from the cells and add the different concentrations of Basic Red 46.

Include a vehicle control (medium with the same concentration of DMSO or water used for
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the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

Incubate for a period relevant to your planned live-cell imaging experiments (e.g., 1, 4, or

24 hours).

Neutral Red Uptake:

Remove the treatment medium and add medium containing Neutral Red.

Incubate for 2-3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

Wash the cells to remove the Neutral Red solution.

Dye Extraction and Quantification:

Add the destain solution to each well to extract the Neutral Red from the cells.

Measure the absorbance at 540 nm using a plate reader.

Calculate the percentage of viable cells compared to the vehicle control and determine the

IC50 value (the concentration at which 50% of cell viability is inhibited).

Logical Relationship for Cytotoxicity Assessment

Cytotoxicity Assessment Logic

Experimental Setup Assay Data Analysis

Cell Seeding Basic Red 46 Treatment Incubation Neutral Red Uptake Dye Extraction Absorbance Measurement IC50 Determination
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Caption: Logical flow from experimental setup to data analysis for determining the cytotoxicity

of Basic Red 46.
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Concentration: The optimal concentration of Basic Red 46 will vary between cell types and

whether the cells are fixed or live. A concentration gradient should be tested to find the best

balance between signal intensity and background noise, and to minimize cytotoxicity in live

cells.

Incubation Time: The incubation time should be optimized to achieve sufficient staining

without causing cellular damage or artifacts.

Fixation and Permeabilization: The choice of fixative and permeabilization agent can affect

the staining pattern.[17][18][19] While paraformaldehyde and Triton X-100 are common

choices, other methods such as methanol fixation (which also permeabilizes) could be

tested.[12]

Filter Sets: Since the exact excitation and emission spectra of Basic Red 46 in a cellular

environment are not well-documented, it is crucial to test different filter sets on the

fluorescence microscope to find the optimal one for imaging.

Controls: Appropriate controls are essential. These include unstained cells to assess

autofluorescence and cells stained with a well-characterized nuclear stain (e.g., DAPI or

Hoechst) for comparison.

Conclusion
Basic Red 46 presents a potential, novel fluorescent dye for nuclear staining due to its cationic

nature. The provided generalized protocols for fixed and live-cell staining, along with a method

for assessing its cytotoxicity, offer a starting point for researchers. However, it is imperative to

emphasize that significant empirical optimization is required to validate its use for specific

applications and to fully characterize its performance as a biological stain.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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